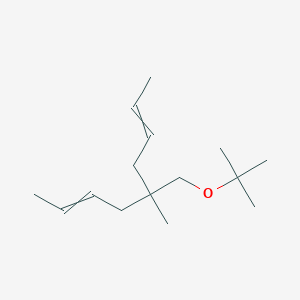
5-(tert-Butoxymethyl)-5-methylnona-2,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(tert-Butoxymethyl)-5-methylnona-2,7-diene is an organic compound characterized by its unique structure, which includes a tert-butoxymethyl group and a methylnona-2,7-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxymethyl)-5-methylnona-2,7-diene typically involves the reaction of tert-butyl allyl ether with appropriate dienes under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butoxymethyl)-5-methylnona-2,7-diene undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles such as halides or amines, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base.
Major Products Formed
Oxidation: Epoxides or alcohols.
Reduction: Alkanes or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-(tert-Butoxymethyl)-5-methylnona-2,7-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(tert-Butoxymethyl)-5-methylnona-2,7-diene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of active intermediates that interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: An oxidizing agent with similar structural features.
tert-Butyl allyl ether: A precursor in the synthesis of 5-(tert-Butoxymethyl)-5-methylnona-2,7-diene.
tert-Butylphenylboronic acid: A compound with similar tert-butyl group and boronic acid functionality.
Properties
CAS No. |
65669-22-9 |
|---|---|
Molecular Formula |
C15H28O |
Molecular Weight |
224.38 g/mol |
IUPAC Name |
5-methyl-5-[(2-methylpropan-2-yl)oxymethyl]nona-2,7-diene |
InChI |
InChI=1S/C15H28O/c1-7-9-11-15(6,12-10-8-2)13-16-14(3,4)5/h7-10H,11-13H2,1-6H3 |
InChI Key |
TWNICGQTRDSHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCC(C)(CC=CC)COC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















